The structure of 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one has been studied using X-ray crystallography, providing valuable insights into its molecular conformation and potential interactions with target sites []. This information can be used in the design and development of novel acaricides with improved efficacy and selectivity.
Research has been conducted to evaluate the environmental impact of 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, as it is a metabolite of the commercially used acaricide Spiromesifen. Studies indicate that it exhibits long-lasting effects on aquatic life []. This information is crucial for ensuring the responsible use and development of pesticides.
Spiromesifen Metabolite M01, also known as 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, is a significant metabolite derived from the pesticide spiromesifen. Its empirical formula is C17H20O3, with a molecular weight of 272.34 g/mol . This compound features a unique spirocyclic structure that contributes to its biological activity and environmental profile. As a butenolide, it exhibits notable chemical stability and specificity in its interactions with biological systems.
These reactions are essential for understanding how Spiromesifen Metabolite M01 interacts with other substances and its stability under various environmental conditions.
Spiromesifen Metabolite M01 exhibits significant biological activity primarily as an insecticide and acaricide. Its mechanism of action involves the inhibition of lipid synthesis in target organisms, which disrupts their growth and reproduction. Research indicates that it is effective against a range of pests, including mites and certain insects, making it valuable in agricultural applications . Furthermore, studies suggest that this metabolite may possess lower toxicity to non-target organisms compared to its parent compound, enhancing its safety profile for use in integrated pest management strategies.
The synthesis of Spiromesifen Metabolite M01 typically involves the metabolic transformation of spiromesifen through enzymatic processes in organisms or chemical synthesis methods. Common approaches include:
The specific methods may vary based on desired purity and yield, as well as the intended application of the metabolite.
Spiromesifen Metabolite M01 finds applications primarily in agriculture as a pesticide. Its effectiveness against various agricultural pests makes it a critical component in crop protection strategies. Additionally, due to its lower toxicity profile compared to many conventional pesticides, it is increasingly being considered for use in sustainable agricultural practices. Beyond agriculture, research is ongoing into potential applications in other fields such as pharmaceuticals and materials science due to its unique chemical structure.
Studies on the interactions of Spiromesifen Metabolite M01 with biological systems have shown that it has a selective mode of action against target pests while exhibiting minimal effects on beneficial insects and other non-target organisms. Interaction studies often focus on:
Such studies are crucial for developing guidelines for safe usage in agricultural practices.
Several compounds share structural similarities with Spiromesifen Metabolite M01. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Spiromesifen | Spirocyclic Tetronic Acid | Parent compound; broader spectrum insecticide |
Abamectin | Macrocyclic Lactone | Effective against nematodes; different mode of action |
Chlorfenapyr | Pyrrole | Acts on insect nervous system; higher toxicity |
Flonicamid | Pyridine | Selective against aphids; different chemical class |
Uniqueness: Spiromesifen Metabolite M01 is distinguished by its specific spirocyclic structure and lower toxicity compared to many traditional pesticides. Its selective action against pests while being safer for non-target organisms positions it uniquely within the realm of agricultural chemicals.
Spiromesifen Metabolite M01 is chemically designated as 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one, with the CAS Registry Number 148476-30-6. This metabolite derives its name from the parent compound spiromesifen (CAS 283594-90-1), a titronic acid-based insecticide-acaricide. Key synonyms include:
The compound is classified under the butenolide family due to its lactone-containing spirocyclic framework. Its IUPAC name adheres to nomenclature conventions for spiro compounds, where the "spiro" prefix denotes shared atoms between fused rings.
Identifier | Designation | Source |
---|---|---|
CAS Registry Number | 148476-30-6 | |
PubChem CID | 54719924 | |
MDL Number | MFCD10567354 | |
InChI Key | UWNPKBJDSGDYAU-UHFFFAOYSA-N | |
SMILES Notation | CC1=CC(=C(C(=C1)C)C2=C(C3(CCCC3)OC2=O)O)C |
The molecular formula C₁₇H₂₀O₃ corresponds to a molecular weight of 272.34 g/mol. The structure comprises:
Stereochemical details are constrained by the spirocyclic system. The C3–C4 bond exhibits partial double-bond character due to conjugation with the lactone carbonyl group. The mesityl group adopts an equatorial orientation relative to the spiro center to minimize steric strain.
While explicit NMR data for M01 is limited, structural analogs and synthetic precursors provide insights:
Key absorption bands (predicted):
Functional Group | Absorption Range (cm⁻¹) | Assignment |
---|---|---|
C=O (lactone) | 1,750–1,800 | Carbonyl stretching |
C-O (spiro ether) | 1,200–1,300 | Ether stretching |
C=C (alkene) | 1,600–1,650 | Conjugated double bond |
Quantitative analysis via LC-MS/MS targets the enol form at m/z 273. Key fragmentation patterns include:
Transition | Polarity | Collision Energy | Application |
---|---|---|---|
273.2 → 254.9 | Positive | 19 eV | Quantification |
273.2 → 227.0 | Positive | 25 eV | Confirmation |
X-ray crystallography of structurally related compounds reveals:
The cyclopentane ring adopts an envelope conformation, with one atom displaced by ~0.5 Å from the mean plane. This distortion minimizes steric clashes between the mesityl group and the spiro system.
Bond Length | Value (Å) | Functional Group |
---|---|---|
C3–C4 (partial double bond) | 1.457 | Conjugated system |
C=O | 1.220 | Lactone carbonyl |
C–O (spiro) | 1.344 | Ether linkage |
The biotransformation of spiromesifen to its primary metabolite M01, also known as spiromesifen-enol, represents a fundamental metabolic pathway across diverse biological systems [2] [3]. Spiromesifen metabolite M01 is chemically designated as 4-hydroxyl-3-mesityl-1-oxaspiro [4] [4]non-3-en-2-one, with the molecular formula C17H20O3 and molecular weight of 272.34 [5] [16]. The compound exhibits distinctive physical properties, including a white crystalline powder appearance and a melting point of approximately 253 degrees Celsius with decomposition [5] [16].
The formation of metabolite M01 occurs through the initial cleavage of the alkyl ester group in spiromesifen, resulting in the formation of spiromesifen-enol as the primary biotransformation product [3]. This transformation represents the first step in the biotransformation pathway, where the absorbed spiromesifen undergoes extensive metabolic conversion with no parent compound detectable in urine or bile following administration [3]. The metabolic process demonstrates remarkable consistency across different target organisms, establishing M01 as the predominant initial metabolite in the spiromesifen degradation pathway [2] [3].
Organism Type | M01 Formation Rate | Distribution Pattern | Primary Location |
---|---|---|---|
Tomato plants | 0.6% total radioactive residue | Surface and internal tissues | Fruit and foliage [2] |
Lettuce plants | 1.5% total radioactive residue | Whole plant distribution | Leaves primarily [2] |
Cotton plants | 49.4% total radioactive residue | Gin trash and seed components | Seed lint and gin trash [2] |
Mammalian systems | 29-77% total radioactive residue | Systemic distribution | Kidney and liver [3] |
Research findings demonstrate that metabolite M01 formation follows consistent patterns across target organisms, with the ester hydrolysis mechanism serving as the universal pathway for initial biotransformation [2] [3]. The metabolite exhibits enhanced persistence compared to the parent compound in various environmental matrices, particularly in soil systems where M01 demonstrates greater stability and bioavailability [6] [18].
The enzymatic conversion of spiromesifen to metabolite M01 involves sophisticated ester hydrolysis mechanisms that vary in efficiency based on environmental conditions and enzymatic systems present in target organisms [7] [8]. The primary mechanism involves the hydrolytic cleavage of the carbonate ester linkage in spiromesifen, facilitated by various esterase enzymes and influenced by pH conditions [2] [7].
Laboratory hydrolysis studies reveal that the formation of M01 as the predominant hydrolysis product follows distinct kinetic patterns dependent on pH conditions [2]. At pH 4 and 25 degrees Celsius, spiromesifen exhibits a hydrolysis half-life of 53 days, while at pH 9 and the same temperature, the half-life decreases dramatically to 4.3 days [2]. This pH-dependent hydrolysis demonstrates the critical role of environmental conditions in facilitating the enzymatic conversion to M01 [2].
The enzymatic mechanisms involve multiple detoxification systems that contribute to M01 formation [8] [10]. Cytochrome P450 monooxygenases play a secondary role in the metabolic pathway, primarily involved in subsequent oxidative modifications rather than the initial ester hydrolysis [8] [10]. Carboxyl and choline esterases serve as alternative hydrolysis routes, while glutathione S-transferases participate in detoxification pathways that may influence the overall conversion efficiency [8] [10].
Enzyme System | Primary Function | Activity Enhancement | Mechanism Type |
---|---|---|---|
Esterases | Primary ester hydrolysis | 2.74-fold increase in resistant populations | Direct hydrolytic cleavage [10] |
Cytochrome P450 | Oxidative modifications | 2.17-fold increase in resistant populations | Secondary oxidation [10] |
Glutathione S-transferases | Detoxification pathway | 3.09-fold increase in resistant populations | Conjugation reactions [10] |
Beta-glucosidase | Conjugate hydrolysis | Cleaves glucoside conjugates | Glycosidic bond cleavage [2] |
The enol formation process represents a critical step in the metabolic pathway, where the hydrolyzed intermediate undergoes tautomeric rearrangement to form the stable enol structure characteristic of M01 [7]. This transformation involves the migration of hydrogen atoms and the establishment of the characteristic hydroxyl group that defines the metabolite's chemical identity [7] [24].
The metabolic fate of spiromesifen and the subsequent formation of M01 varies significantly across different biological systems, demonstrating distinct patterns of biotransformation efficiency and metabolite distribution [2] [3] [11]. Plant metabolism studies conducted in tomato, lettuce, and cotton reveal that spiromesifen undergoes limited translocation following foliar application, with the majority of transformation occurring at the site of application [2].
In plant systems, the metabolism of spiromesifen to M01 occurs through enzymatic hydrolysis mechanisms that operate independently of significant translocation [2]. Tomato plants demonstrate surface-localized metabolism, with M01 formation accounting for 0.6 percent of total radioactive residues in fruit tissues [2]. Cotton plants exhibit the most efficient conversion, with M01 representing 49.4 percent of total radioactive residues in gin trash, indicating robust enzymatic activity in plant fiber components [2].
Mammalian metabolism presents a more complex pattern of M01 formation and subsequent biotransformation [3]. In goat studies, M01 serves as the principal residue across all matrices, ranging from 29 percent of total radioactive residues in liver to 77 percent in kidney tissues [3]. The metabolic pathway in mammals involves rapid desterification followed by multiple oxidation reactions that generate hydroxylated derivatives of the M01 metabolite [3].
System Type | M01 Formation Efficiency | Primary Mechanism | Secondary Pathways |
---|---|---|---|
Plant metabolism | Variable (0.6-49.4% total residue) | Ester hydrolysis | Hydroxylation, conjugation [2] |
Mammalian metabolism | High (29-77% total residue) | Desterification | Multiple oxidations [3] |
Soil microbiota | Enhanced persistence | Microbial hydrolysis | Continued biodegradation [11] [18] |
Aquatic systems | 36.6% applied radioactivity | Photochemical hydrolysis | Photoisomerization [2] |
Soil microbiota demonstrate unique metabolic capabilities in processing spiromesifen to M01, with enhanced persistence observed compared to the parent compound [11] [18]. Studies using Eisenia fetida as a model organism reveal that M01 accumulates faster than spiromesifen in earthworm tissues, indicating preferential uptake and reduced elimination of the metabolite [6] [18]. The soil degradation half-life of approximately 5 days for spiromesifen contrasts with the increased persistence of M01, suggesting differential microbial processing of the parent compound versus its primary metabolite [19].
Comparative analysis reveals that the formation of M01 represents a universal detoxification mechanism across biological systems, though the efficiency and subsequent metabolic fate vary considerably [2] [3] [6]. The metabolite demonstrates enhanced environmental persistence, particularly in soil systems where it may serve as a more stable reservoir of spiromesifen-derived residues [11] [18].
Cytochrome P450 enzymes play a crucial secondary role in the metabolism of spiromesifen metabolite M01, primarily facilitating oxidative modifications that generate hydroxylated derivatives and more polar metabolites [8] [10] [23]. These enzymes belong to a superfamily of heme-containing proteins that catalyze the oxidative metabolism of diverse chemical compounds, including the metabolic products of spiromesifen biotransformation [23] [25].
The cytochrome P450 system demonstrates enhanced activity in organisms that have developed resistance to spiromesifen, indicating the adaptive importance of these enzymes in metabolic processing [8] [10]. Studies in resistant populations of Panonychus ulmi show significant increases in cytochrome P450 monooxygenase activity, with 2.17-fold enhancement observed in resistant strains compared to susceptible populations [10]. This enhancement suggests that cytochrome P450 isozymes serve as critical components in the detoxification pathway for spiromesifen-derived metabolites [8] [10].
The oxidative modifications facilitated by cytochrome P450 enzymes involve multiple hydroxylation reactions that convert M01 into more water-soluble derivatives [3] [23]. These reactions typically occur at specific sites on the molecule, including the cyclopentyl ring and the aromatic trimethylphenyl moiety, generating metabolites such as 4-hydroxymethyl-spiromesifen-enol and dihydroxy-spiromesifen-enol [2] [3].
P450 Function | Substrate Specificity | Metabolic Product | Biological Significance |
---|---|---|---|
Hydroxylation reactions | M01 cyclopentyl ring | 4-hydroxymethyl derivatives | Enhanced water solubility [2] [3] |
Aromatic oxidation | Trimethylphenyl moiety | Dihydroxy metabolites | Facilitated elimination [2] |
Epoxidation reactions | Double bond systems | Epoxide intermediates | Reactive intermediate formation [23] |
Dealkylation processes | Alkyl side chains | Demethylated products | Phase I metabolism [23] |
The role of cytochrome P450 isozymes extends beyond simple oxidative modification to include the regulation of metabolite elimination pathways [23] [25]. These enzymes facilitate the conversion of lipophilic M01 into more hydrophilic derivatives that can be readily eliminated through urinary and biliary excretion routes [3] [23]. The enhanced cytochrome P450 activity observed in resistant populations suggests that these enzymes may serve as biomarkers for metabolic resistance development [8] [10].
Research indicates that cytochrome P450-mediated oxidative modifications of M01 contribute to the formation of conjugated metabolites, including glucuronide and glucoside derivatives that represent the terminal products of the metabolic pathway [2] [3]. The glucuronide conjugates of spiromesifen-enol identified in goat liver represent 21 percent of total radioactive residues, demonstrating the quantitative importance of cytochrome P450-facilitated conjugation reactions [3].